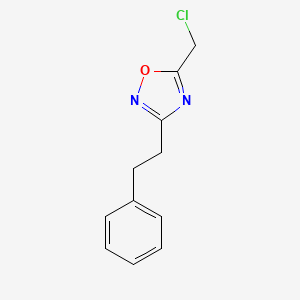

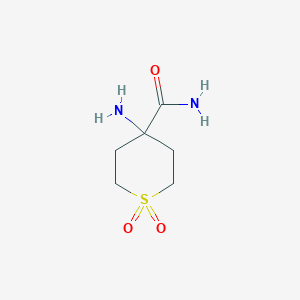

![molecular formula C8H15N B1526887 1-Azaspiro[3.5]nonane CAS No. 13374-55-5](/img/structure/B1526887.png)

1-Azaspiro[3.5]nonane

Vue d'ensemble

Description

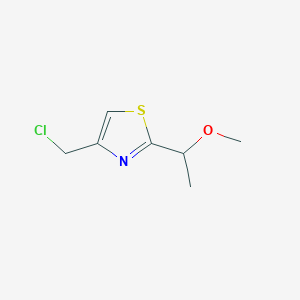

1-Azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar spirocyclic compounds have been reported to inhibit fatty acid amide hydrolase (faah) . FAAH is an enzyme that breaks down endocannabinoids, which are involved in pain sensation, mood, and memory .

Mode of Action

It’s worth noting that similar spirocyclic compounds have been found to inhibit faah, potentially increasing the levels of endocannabinoids .

Biochemical Pathways

If it does inhibit faah like its spirocyclic counterparts, it could impact the endocannabinoid system, affecting pain sensation, mood, and memory .

Result of Action

If it acts similarly to other spirocyclic compounds, it may increase endocannabinoid levels, potentially affecting pain sensation, mood, and memory .

Analyse Biochimique

Biochemical Properties

1-Azaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide, which is an endogenous cannabinoid neurotransmitter. By inhibiting FAAH, this compound increases the levels of anandamide, thereby modulating cannabinoid receptor activity and influencing various physiological processes . The interaction between this compound and FAAH is characterized by high potency and selectivity, making it a valuable tool for studying the endocannabinoid system.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of endocannabinoids. The increased levels of anandamide resulting from FAAH inhibition can activate cannabinoid receptors, leading to downstream effects on cell function. These effects include alterations in neurotransmitter release, immune cell function, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of FAAH, where it acts as a competitive inhibitor. This binding prevents the enzyme from hydrolyzing fatty acid amides, leading to an accumulation of these signaling molecules. The inhibition of FAAH by this compound is characterized by a high affinity and specificity, which is crucial for its effectiveness in modulating the endocannabinoid system . Additionally, the compound may interact with other biomolecules, such as transporters and receptors, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the sustained inhibition of FAAH by this compound can lead to prolonged elevations in endocannabinoid levels, resulting in persistent modulation of cellular functions . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types being studied.

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound effectively inhibits FAAH and increases endocannabinoid levels without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to the endocannabinoid system. The compound interacts with FAAH, leading to the inhibition of fatty acid amide hydrolysis and the subsequent accumulation of endocannabinoids. These elevated levels of endocannabinoids can influence various metabolic processes, including lipid metabolism and energy homeostasis

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on FAAH . The distribution of this compound can vary depending on the tissue type and the presence of specific transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with FAAH and other biomolecules. The precise localization of this compound can impact its activity and function, as well as its ability to modulate cellular processes .

Propriétés

IUPAC Name |

1-azaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVCZOLYJIKPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13374-55-5 | |

| Record name | 1-azaspiro[3.5]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic routes to obtain 1-Azaspiro[3.5]nonane derivatives?

A1: Recent research highlights the use of photoirradiation as a key method for synthesizing this compound derivatives. Specifically, exposing 2-(N-alkylamino)cyclohex-2-enones to UV light yields N-alkyl-1-azaspiro[3.5]nonane-2,5-diones. [] This method has proven effective, although the yields have been moderate. Further research explores the use of 2-[N-acyl-N-(2-propenyl) amino] cyclohex-2-enones as starting materials, leading to the formation of 9-acyl-9-azatricyclo [5.2.1.01.6] decan-2-ones as the major products. Interestingly, this compound-2,5-diones were also isolated as minor products in some instances. []

Q2: Is there structural confirmation for these synthesized compounds?

A2: Yes, structural characterization is crucial for confirming the identity of synthesized compounds. Researchers utilized X-ray crystallography to determine the structure of a synthesized N-alkyl-1-azaspiro[3.5]nonane-2,5-dione derivative. [] This technique provides detailed three-dimensional structural information, offering valuable insights into the compound's geometry and bonding.

Q3: Are there any studies on enantioselective synthesis of these compounds?

A3: Yes, researchers have investigated the enantioselective synthesis of β-lactam derivatives, structurally related to this compound. By using a chiral host molecule and employing inclusion crystal formation with 2-(N-acyl-N-alkylamino)cyclohex-2-enones, they successfully synthesized optically active N-alkyl-1-azaspiro[3.5]-nonane-2,5-diones. [] This approach opens possibilities for developing stereoselective synthetic routes for specific isomers of this compound derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

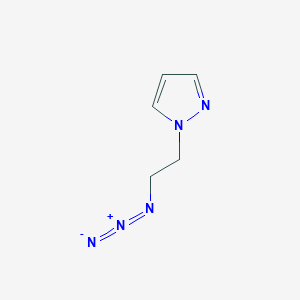

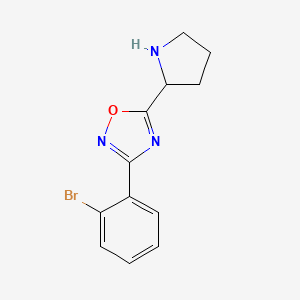

![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)

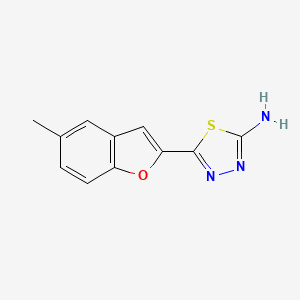

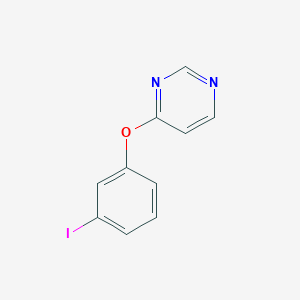

![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)

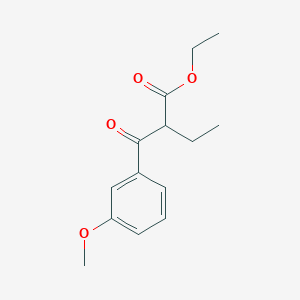

![2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid](/img/structure/B1526826.png)